molecular formula C28H33FN4O3 B11159344 4-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11159344
M. Wt: 492.6 g/mol
InChI Key: CKRWGDOFVMNJLD-UHFFFAOYSA-N
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Description

“4-[(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one” is a complex organic compound that features multiple functional groups, including a fluorophenyl group, piperazine, piperidine, and pyrrolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Fluorophenyl Piperazine: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the fluorophenyl piperazine intermediate.

    Coupling with Piperidine: The fluorophenyl piperazine is then reacted with piperidine-4-carboxylic acid under similar coupling conditions to form the piperidinyl piperazine intermediate.

    Formation of the Pyrrolidinone Ring: The final step involves the reaction of the piperidinyl piperazine intermediate with 4-methylphenyl pyrrolidin-2-one in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for neurological disorders due to its ability to interact with central nervous system receptors.

    Industry: Used in the development of pharmaceuticals and as a research chemical.

Mechanism of Action

The compound likely exerts its effects by interacting with specific receptors in the central nervous system, such as serotonin or dopamine receptors. The fluorophenyl group may enhance binding affinity, while the piperazine and piperidine rings provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
  • 4-[(4-{[4-(2-Bromophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

The presence of the fluorophenyl group in the target compound may confer unique pharmacological properties, such as increased metabolic stability and enhanced receptor binding affinity, compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C28H33FN4O3

Molecular Weight

492.6 g/mol

IUPAC Name

4-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H33FN4O3/c1-20-6-8-23(9-7-20)33-19-22(18-26(33)34)28(36)31-12-10-21(11-13-31)27(35)32-16-14-30(15-17-32)25-5-3-2-4-24(25)29/h2-9,21-22H,10-19H2,1H3

InChI Key

CKRWGDOFVMNJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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